molecular formula C20H27NO B564872 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 CAS No. 1189689-16-4

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3

Cat. No.: B564872
CAS No.: 1189689-16-4
M. Wt: 300.46
InChI Key: MQWDISMNBYOLAB-HPRDVNIFSA-N
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Description

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 (hereafter referred to as the deuterated compound) is a deuterated analog of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol (CAS 100442-33-9), where three hydrogen atoms are replaced with deuterium, likely in the methyl groups of the propanol moiety . This compound is structurally related to Lercanidipine Hydrochloride (LRCH), a calcium channel blocker, where it serves as an intermediate or impurity standard in pharmaceutical synthesis . The non-deuterated parent compound has a molecular formula of C20H27NO and a molecular weight of 297.43 g/mol, while the deuterated form (d3) increases the molecular weight slightly due to isotopic substitution . Key physical properties include a density of 1.025 g/cm³, boiling point of 428.9°C, and a refractive index of 1.556 .

Properties

IUPAC Name

1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWDISMNBYOLAB-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of Secondary Amines

In a two-step process, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol reacts with trimethylsilyl chloride (TMSCl) under inert conditions. Key parameters include:

ParameterValueSource
SolventDichloromethane
Temperature10–30°C
CatalystTriethylamine (Et₃N)
Reaction Time2 hours
YieldNot explicitly reported

The reaction proceeds via silylation of the hydroxyl group, forming 2,N-dimethyl-2-(trimethylsilyloxy)-N-(3,3-diphenylpropyl)-1-propanamine , which facilitates subsequent functionalization.

Deuteration Strategies for Isotopic Labeling

Deuterium incorporation into the parent compound occurs at specific positions, typically via hydrogen-deuterium (H-D) exchange or deuterated reagent utilization .

Acid-Catalyzed H-D Exchange

Protonated sites adjacent to electron-withdrawing groups (e.g., amines) undergo isotopic exchange in deuterated solvents (e.g., D₂O, CD₃OD). For example:

R-NH-CH3+D2OR-NH-CD3+H2O\text{R-NH-CH}_3 + \text{D}_2\text{O} \rightarrow \text{R-NH-CD}_3 + \text{H}_2\text{O}

This method, while cost-effective, risks incomplete deuteration and requires rigorous purification.

Synthesis via Deuterated Starting Materials

Higher isotopic purity is achieved by substituting hydrogen-containing reagents with deuterated analogs early in the synthesis. For instance:

  • Using CD₃I instead of CH₃I for methylation steps.

  • Employing D₃C-NR₂ precursors to ensure >99% deuterium incorporation.

Optimized Protocol for this compound

Building on the non-deuterated synthesis, the deuterated variant follows a modified pathway:

Stepwise Synthesis and Deuteration

  • Preparation of Deuterated Amine Intermediate :

    • React 3,3-diphenylpropylamine-d₃ with 2-methyl-2-propanol-d₃ in the presence of Et₃N and TMSCl.

    • Conditions :

      • Solvent: Deuterated dichloromethane (CD₂Cl₂)

      • Temperature: 25°C, 48 hours

      • Isotopic Purity: >98%.

  • Purification :

    • Chromatography on silica gel with ethyl acetate/hexane (3:7 v/v).

    • Lyophilization to remove residual solvents.

Analytical Validation

  • NMR Spectroscopy : Confirms deuteration at methyl groups (δ 1.2–1.5 ppm for CD₃).

  • Mass Spectrometry : Molecular ion peak at m/z 300.45 (M⁺).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIsotopic Purity
H-D ExchangeLow cost, simple setupIncomplete deuteration85–90%
Deuterated ReagentsHigh purity, regioselectiveExpensive, complex synthesis>98%

Chemical Reactions Analysis

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Non-Deuterated Parent Compound: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

The non-deuterated form shares identical structural features except for the absence of deuterium. It is used as a reference standard in pharmaceutical quality control, particularly for Lercanidipine Hydrochloride . Deuterated analogs like the d3 variant are often employed in mass spectrometry as internal standards due to their near-identical chemical behavior but distinct isotopic signatures, enabling precise quantification in complex matrices .

Property Deuterated Compound (d3) Non-Deuterated Compound
Molecular Formula C20H24D3NO C20H27NO
Molecular Weight (g/mol) ~300.45 297.43
CAS Number Not fully disclosed 100442-33-9
Primary Application Internal standard Impurity reference

Lercanidipine Hydrochloride (LRCH)

LRCH (C36H41N3O6·HCl) incorporates the non-deuterated compound as a structural fragment in its ester side chain . While LRCH functions as a therapeutic agent for hypertension, the deuterated and non-deuterated compounds are pharmacologically inert intermediates. This highlights the role of structural modifications in transitioning from synthetic intermediates to bioactive molecules .

Prozapine (CAS 3426-08-2)

Prozapine shares the 3,3-diphenylpropyl moiety but features a hexamethylenimine (azepine) ring instead of the methylamino-propanol group. This structural divergence imparts different biological activity; Prozapine is associated with central nervous system (CNS) effects, whereas the deuterated compound lacks direct therapeutic relevance .

Property Deuterated Compound Prozapine
Core Structure Methylamino-propanol Hexamethylenimine
Biological Role Synthetic intermediate CNS activity
Molecular Formula C20H24D3NO C21H27N

1-(3,3-Diphenylpropyl)-Piperidinyl Phenylacetamides

Derivatives such as N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide (log(1/IC50) = 0.904) demonstrate the impact of amine substituents on CCR5 receptor binding affinity . Replacing the piperidinyl group with a methylamino-propanol moiety (as in the deuterated compound) eliminates receptor binding activity, emphasizing the critical role of the piperidine core in mediating biological interactions .

1-[Bis(3-(Dimethylamino)propyl)amino]-2-propanol (CAS 67151-63-7)

This compound features a branched dimethylamino-propylamine structure instead of the diphenylpropyl group. The presence of multiple dimethylamino groups enhances solubility in polar solvents, whereas the deuterated compound’s diphenylpropyl moiety confers lipophilicity, influencing their respective applications in drug delivery or analytical chemistry .

Key Findings and Implications

  • Structural Sensitivity: Minor modifications, such as deuterium substitution or amine group replacement, significantly alter applications (e.g., analytical vs. therapeutic) without affecting core physical properties .
  • Biological Activity: The 3,3-diphenylpropyl group is a common scaffold, but functional groups (e.g., piperidinyl vs. methylamino-propanol) dictate pharmacological relevance .
  • Analytical Utility : Deuterated derivatives provide critical advantages in mass spectrometry, underscoring their importance in modern pharmaceutical analysis .

Biological Activity

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3, also known by its CAS number 1189689-16-4, is a stable isotope-labeled compound primarily used as an intermediate in the synthesis of pharmaceuticals, including Lercanidipine, a calcium channel blocker used in the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N1O1, with a molecular weight of approximately 297.43 g/mol. The compound features a diphenylpropyl group attached to a methylamino moiety and a tertiary alcohol structure, which contributes to its biological activity.

Pharmacological Effects

  • Calcium Channel Blockade : As an intermediate for Lercanidipine, this compound exhibits calcium channel blocking properties. Calcium channel blockers are essential in managing hypertension by preventing calcium from entering cells of the heart and blood vessel walls, leading to decreased heart contractility and vasodilation.
  • Anticancer Activity : Studies have indicated that related compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds based on the diphenylpropyl structure have shown promising results against breast cancer cells (MCF-7) with low toxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substituent Effects : Variations in the diphenyl substituents significantly influence the potency and selectivity of the compound against specific biological targets.
  • Tertiary Amine Influence : The presence of a tertiary amine enhances cytotoxicity in related structures by improving interactions with cellular targets .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Calcium Channel BlockadeSignificant
Cytotoxicity (MCF-7)High (IC50 < 10 µM)
Normal Cell ToxicityLow

Table 2: Structure-Activity Relationships

Compound VariationObserved ActivityNotes
Diphenyl SubstituentsEnhanced potencyModifications improve efficacy
Tertiary Amine PresenceIncreased cytotoxicityKey pharmacophore feature

Case Studies

  • Cytotoxicity Assessment : A study evaluated various chalcone derivatives against MCF-7 breast cancer cells. The results indicated that modifications to the diphenyl group increased cytotoxic effects while maintaining lower toxicity towards normal cells .
  • Calcium Channel Blocker Efficacy : Clinical evaluations of Lercanidipine have demonstrated significant reductions in blood pressure among hypertensive patients, supporting the therapeutic relevance of its precursors like this compound .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves alkylation of 2-methyl-2-propanol-d3 with 3,3-diphenylpropylmethylamine derivatives. Isotopic purity (deuterium incorporation) must be verified via high-resolution mass spectrometry (HRMS) and deuterium NMR (²H NMR). For example, intermediate steps should minimize proton exchange by using deuterated solvents (e.g., D₂O or CDCl₃) and anhydrous conditions. Post-synthesis purification via column chromatography with deuterated eluents can reduce contamination .

Q. What analytical techniques are critical for characterizing the structural integrity of this deuterated compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the absence of non-deuterated protons in the methyl-d3 group.
  • FT-IR : To identify functional groups (e.g., hydroxyl, amine) and compare with non-deuterated analogs.
  • HRMS : To validate molecular weight and isotopic enrichment (>98% deuterium).
  • Elemental Analysis : To ensure stoichiometric consistency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data, assume standard precautions:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation. Emergency procedures should align with GHS guidelines, including immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How does deuteration at the 2-methyl-2-propanol moiety influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Deuterium substitution slows metabolic oxidation via the kinetic isotope effect (KIE). To assess this:

  • Conduct in vitro microsomal assays (human/rat liver microsomes) comparing deuterated vs. non-deuterated analogs.
  • Use LC-MS/MS to quantify metabolites, focusing on hydroxylated or demethylated products.
  • Computational modeling (e.g., DFT) can predict bond dissociation energies to rationalize KIE magnitudes .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from batch variability or assay conditions. Mitigate by:

  • Batch Standardization : Ensure identical synthetic routes and purity (>95% via HPLC).
  • Dose-Response Reproducibility : Test activity across multiple cell lines (e.g., HEK293, HepG2) with controlled passage numbers.
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for long-term storage?

  • Methodological Answer : Design a stability study with accelerated degradation conditions:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via UPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

Q. What mechanistic insights can be gained from studying the compound’s interaction with lipid bilayers or membrane proteins?

  • Methodological Answer : Deploy biophysical techniques:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized receptors.
  • Fluorescence Anisotropy : Assess membrane fluidity changes in liposome models.
  • Cryo-EM/Molecular Dynamics (MD) : Visualize binding poses and conformational shifts in membrane-embedded proteins .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies to minimize variability in in vivo efficacy trials?

  • Methodological Answer :

  • Use a Latin Square Design to randomize dose groups and control for inter-subject variability.
  • Include a deuterated internal standard in bioanalytical workflows (LC-MS) to normalize pharmacokinetic data.
  • Apply ANOVA with post-hoc Tukey tests to identify statistically significant efficacy thresholds .

Q. What statistical methods are appropriate for analyzing non-linear relationships in structure-activity data for derivatives of this compound?

  • Methodological Answer :

  • Multivariate Regression : To correlate substituent effects (e.g., Hammett σ values) with activity.
  • Machine Learning (QSAR Models) : Train on datasets using descriptors like logP, polar surface area, and deuterium content.
  • Bayesian Inference : To quantify uncertainty in activity predictions for novel analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3
Reactant of Route 2
Reactant of Route 2
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.